3,4-diethoxy-N-(3-iodophenyl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-3-21-15-9-8-12(10-16(15)22-4-2)17(20)19-14-7-5-6-13(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYNOWIMIMUQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)I)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(3-iodophenyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 3-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of 3,4-diethoxy-N-(3-iodophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of 3,4-diethoxy-N-(3-iodophenyl)benzamide is in the development of anticancer agents. Compounds with similar structures have been investigated for their potential to inhibit poly-ADP-ribose polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells. For instance, a related compound, 4-iodo-3-nitrobenzamide (Iniparib), is currently undergoing clinical trials for breast cancer treatment due to its PARP-inhibiting properties .
Case Study: Iniparib
Iniparib has demonstrated efficacy in combination with chemotherapy, enhancing the overall therapeutic effect against specific breast cancer types. Its mechanism involves the inhibition of PARP, leading to increased DNA damage in tumor cells . The synthesis and purification methods employed for similar compounds can also be adapted for 3,4-diethoxy-N-(3-iodophenyl)benzamide to ensure high purity and yield.
Antimicrobial and Antioxidant Properties
Research into compounds structurally similar to 3,4-diethoxy-N-(3-iodophenyl)benzamide has revealed potential antimicrobial and antioxidant activities. These properties are essential for developing new therapeutic agents that can combat infections and oxidative stress-related diseases.
Case Study: Antimicrobial Activity
A study investigating benzamide derivatives found that certain modifications led to enhanced antimicrobial efficacy against various bacterial strains. The presence of the iodine atom in 3,4-diethoxy-N-(3-iodophenyl)benzamide could potentially increase its bioactivity due to the unique reactivity of halogenated compounds .
Industrial Applications
Specialty Chemicals Production
In industrial settings, 3,4-diethoxy-N-(3-iodophenyl)benzamide can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials requiring specific performance characteristics.
| Application Area | Details |
|---|---|
| Coatings | Enhances durability and resistance |
| Polymers | Acts as a modifier for improved properties |
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the ethoxy groups can modulate the compound’s lipophilicity and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine may enhance hydrophobic interactions in biological systems compared to smaller halogens like Br or Cl. However, brominated analogues (e.g., compound 49 in ) exhibit higher melting points, suggesting stronger crystalline packing due to halogen size and polarity .
- Substituent Position : The meta-iodine in the target compound contrasts with para-substituted analogues (e.g., 4-bromo in compound 49), which could alter steric effects and target selectivity .
Ethoxy/Methoxy-Substituted Analogues
Ethoxy and methoxy groups influence solubility and electronic properties. Notable examples include:
| Compound Name | Substituents | Unique Feature | Biological Activity | Reference |
|---|---|---|---|---|
| 3,4-Diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | 3,4-diethoxy + tetrahydroquinoline | Heterocyclic core | Enzyme inhibition (e.g., kinases) | |
| N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide | 3,4-diethoxy + oxadiazole | Oxadiazole ring enhances stability | Antimicrobial/anticancer | |
| 3,4,5-Trimethoxy-N-(2-oxothiolan-3-yl)benzamide | 3,4,5-trimethoxy | Multiple methoxy groups | Neuroprotective effects |
Key Observations :
- Ethoxy vs.
- Heterocyclic Additions: Compounds like those with oxadiazole or tetrahydroquinoline moieties (e.g., ) show divergent bioactivities due to secondary binding interactions .
Heterocyclic Benzamide Derivatives
Incorporation of heterocycles often modifies target specificity:
Key Observations :
- Target Specificity : The triazolo-pyridine derivative () inhibits histone deacetylases (HDACs), while the benzothiazole analogue () targets microbial enzymes, highlighting how heterocycles direct bioactivity .
- Fluorine vs.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties:
Key Observations :
Q & A
Basic: What synthetic routes are recommended for 3,4-diethoxy-N-(3-iodophenyl)benzamide, and how can reaction conditions be optimized?
Answer:
A common approach involves coupling 3,4-diethoxybenzoyl chloride with 3-iodoaniline using a coupling agent (e.g., DCC or EDCI) in anhydrous DMF at 0–5°C. Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature control : Low temperatures minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
Yield optimization requires iterative adjustments to stoichiometry and reaction time. For example, excess acyl chloride (1.2–1.5 equiv.) and 24-hour reaction times are typical .
Basic: What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy groups at C3/C4, iodophenyl resonance).
- Mass spectrometry (HRMS) : Validates molecular weight (expected: ~439 g/mol).
- HPLC : Assesses purity (>95% recommended for biological assays).
Data Interpretation Tips : - Compare chemical shifts with structurally related benzamides (e.g., N-(3-iodophenyl)-4-methylbenzamide ).
- Monitor for residual solvents (DMF, THF) via ¹H NMR.
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
Contradictions may arise from:
- Assay conditions : Variability in pH, temperature, or solvent (DMSO vs. aqueous buffers).
- Metabolite interference : Hepatic microsome pre-incubation can identify active metabolites.
Methodological Solutions : - Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity).
- Validate target engagement via competitive binding studies with known inhibitors .
Advanced: What strategies enhance target binding affinity while maintaining solubility in benzamide derivatives?
Answer:
- Structural modifications :
- Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 4-ethoxy position.
- Replace iodine with smaller halogens (Cl, F) to reduce steric hindrance.
- Computational guidance : Molecular docking (AutoDock Vina) predicts binding poses and affinity trends.
- SAR studies : Compare analogs (e.g., 3,4-dimethoxy-N-(thiazole derivatives)) to identify critical substituents .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).
- Enzyme kinetics : Determine IC₅₀ values under varying ATP concentrations to assess competitive/non-competitive inhibition.
- Cellular validation : Use siRNA knockdown of target kinases to confirm on-mechanism effects.
Data Analysis : - Apply Hill slope analysis to distinguish allosteric vs. orthosteric binding .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent iodine dissociation.
- Humidity control : Use desiccants to avoid hydrolysis of the amide bond.
- Stability assays : Monitor degradation via HPLC every 6 months.
Advanced: How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?
Answer:
- Core modifications : Synthesize analogs with oxadiazole or thiazole rings (e.g., N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl] derivatives ).
- Substituent variation : Test halogen (Br, Cl) or methoxy substitutions at the benzamide ring.
- Data correlation : Use multivariate analysis to link structural descriptors (logP, polar surface area) with bioactivity .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Primary hepatocytes or HepG2 cells, assessing viability (MTT assay) and CYP3A4 inhibition.
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR).
- Genotoxicity : Ames test (bacterial reverse mutation assay) .
Advanced: What experimental approaches validate target specificity in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Generate cell lines lacking the putative target protein.
- Proteome-wide profiling : Use affinity-based pulldown coupled with LC-MS/MS to identify off-target interactions.
- In vivo models : Compare pharmacokinetics in wild-type vs. transgenic animals .
Advanced: How can researchers address low aqueous solubility during formulation for in vivo studies?
Answer:
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
- Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
